molecular formula C27H31N3O6 B2525959 N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide CAS No. 1192005-63-2

N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Cat. No.: B2525959
CAS No.: 1192005-63-2
M. Wt: 493.56
InChI Key: AFLDIEBONGPEDQ-UHFFFAOYSA-N
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Description

N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features a benzimidazole core, which is often associated with biological activity, and a tricyclic framework that contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves multiple steps, starting with the preparation of the benzimidazole core. This is typically achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. The resulting benzimidazole is then alkylated with benzyl chloride to introduce the benzyl group.

The next step involves the formation of the tricyclic framework This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole core, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The benzimidazole core is known for its biological activity, making this compound a potential candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. The tricyclic framework enhances the compound’s stability and facilitates its binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with a benzimidazole core, such as albendazole and mebendazole, are known for their antiparasitic activity.

    Tricyclic compounds: Similar tricyclic compounds include tricyclic antidepressants like amitriptyline and imipramine, which have a different pharmacological profile but share structural similarities.

Uniqueness

N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is unique due to its combination of a benzimidazole core and a tricyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound belonging to the benzimidazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C26H34N4O5
  • Molecular Weight : 466.57 g/mol

The structural complexity of this compound contributes to its diverse biological activities.

Antitumor Activity

Research has indicated that benzimidazole derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines with promising results:

Cell LineIC50 (µM)Assay Type
A549 (Lung)2.12 ± 0.212D
HCC827 (Lung)5.13 ± 0.972D
NCI-H358 (Lung)0.85 ± 0.052D
MRC-5 (Fibroblast)3.11 ± 0.262D

These results suggest that the compound exhibits selective toxicity towards cancer cells while also affecting normal fibroblast cells, which indicates a need for further optimization to enhance selectivity and reduce toxicity .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The benzimidazole moiety allows binding to various enzymes critical for cell proliferation and survival, such as topoisomerases and kinases.
  • Apoptosis Induction : The compound has been shown to activate caspases and disrupt mitochondrial membrane potential in cancer cells, leading to programmed cell death .
  • DNA Interaction : Studies suggest that the compound binds within the minor groove of DNA, influencing gene expression and cellular functions .

Antimicrobial Activity

In addition to its antitumor properties, the compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate

Testing involved broth microdilution methods according to CLSI guidelines . The presence of specific substituents in the benzimidazole structure appears to enhance its antimicrobial efficacy.

Case Studies

A recent study synthesized several benzimidazole derivatives and evaluated their biological activities:

  • Study on Antitumor Effects : Compounds similar to this compound were tested on lung cancer cell lines A549 and HCC827 with varying IC50 values indicating their potential as new therapeutic agents .
  • Antimicrobial Efficacy Study : The same class of compounds was evaluated for their effectiveness against common bacterial pathogens with results suggesting moderate activity levels that warrant further investigation .

Properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O6/c1-26(2)33-20-21(34-26)23-25(36-27(3,4)35-23)32-22(20)24(31)28-14-19-29-17-12-8-9-13-18(17)30(19)15-16-10-6-5-7-11-16/h5-13,20-23,25H,14-15H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLDIEBONGPEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC4=NC5=CC=CC=C5N4CC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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